Octyl 3,6-dichloro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Octyl 3,6-dichloro-2-methoxybenzoate typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Octyl 3,6-dichloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Octyl 3,6-dichloro-2-methoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Octyl 3,6-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes .
Comparison with Similar Compounds
Octyl 3,6-dichloro-2-methoxybenzoate can be compared with other similar compounds, such as:
3,6-dichloro-2-methoxybenzoic acid: The parent compound from which it is derived.
Octyl 3,5-dichloro-2-methoxybenzoate: A similar compound with a different substitution pattern on the benzene ring.
Octyl 3,6-dichloro-4-methoxybenzoate: Another similar compound with a different position of the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
405297-29-2 |
---|---|
Molecular Formula |
C16H22Cl2O3 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
octyl 3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C16H22Cl2O3/c1-3-4-5-6-7-8-11-21-16(19)14-12(17)9-10-13(18)15(14)20-2/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
SRLJFCZYMHFDRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.